2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
Description
The compound 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide is a chloroacetamide derivative characterized by a phenyl group, a trichloroethyl backbone, and a 2-methoxyanilino substituent. Its molecular formula is C₁₇H₁₆Cl₃N₂O₂, with an approximate molecular weight of 388.67 g/mol (derived from analogous compounds in ).
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-24-14-10-6-5-9-13(14)21-16(17(18,19)20)22-15(23)11-12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXZHEINGCYJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : Reactions are conducted in anhydrous chloroform or carbon tetrachloride to stabilize the trichloroethyl group.
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Catalysis : Iodine (0.1–0.5 mol%) is often added to facilitate electrophilic aromatic substitution, as observed in bromination reactions of analogous trichloroacetylpyrroles.
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Temperature : Controlled cooling (−10°C to 0°C) prevents side reactions, followed by gradual warming to room temperature.
Representative Protocol :
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Dissolve 2-methoxyaniline (1.0 equiv) in chloroform (10 mL/g substrate).
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Add trichloroacetaldehyde (1.2 equiv) dropwise at −10°C under nitrogen.
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Stir for 12–24 hours at 20°C.
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Quench with saturated NaHCO₃, extract with chloroform, and dry over Na₂SO₄.
Yield : 70–85% (estimated from analogous reactions).
Acetamide Formation via Acylation
The trichloroethylamine intermediate is acylated with phenylacetyl chloride to install the acetamide moiety. This step parallels methods used for N-(2,4-dichlorophenyl)acetamide derivatives .
Acylation Strategies
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Base Selection : Pyridine or triethylamine (2.0 equiv) neutralizes HCl byproducts.
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Solvent : Dichloromethane or tetrahydrofuran ensures solubility of both reactants.
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Stoichiometry : A 1:1.1 ratio of intermediate to phenylacetyl chloride maximizes conversion.
Stepwise Procedure :
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Dissolve 1-(2-methoxyanilino)-2,2,2-trichloroethane (1.0 equiv) in dichloromethane.
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Add pyridine (2.0 equiv) and cool to 0°C.
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Introduce phenylacetyl chloride (1.1 equiv) dropwise.
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Stir for 4–6 hours at room temperature.
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Wash with 1M HCl, dry, and concentrate.
Yield : 65–80% (extrapolated from similar acetamides).
Purification and Characterization
Crude products are purified via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key characterization data include:
Spectroscopic Analysis
Alternative Synthetic Pathways
Reductive Amination Approach
A two-step sequence involving:
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Condensation of 2-methoxyaniline with chloral hydrate to form an imine.
Advantage : Higher functional group tolerance for sensitive substrates.
Solid-Phase Synthesis
Immobilized resins (e.g., Wang resin) enable stepwise assembly, though yields for trichloroethyl derivatives remain unverified.
Challenges and Mitigation Strategies
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Trichloroethyl Group Stability : Dehydrohalogenation risks necessitate inert atmospheres and low temperatures.
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Regioselectivity : Electron-rich aromatic amines (e.g., 2-methoxyaniline) may require directing groups to avoid para-substitution byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s core structure includes:
- Phenylacetamide backbone : Common in agrochemicals (e.g., alachlor, pretilachlor) for herbicidal activity .
- Trichloroethyl group : Enhances electrophilicity and stability, critical for interactions with biological targets.
- 2-Methoxyanilino substituent: The methoxy group at the ortho position introduces steric and electronic effects, influencing binding affinity.
Comparative Analysis of Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
Carbamothioyl derivatives () introduce sulfur, which could enhance interactions with metal ions or cysteine residues in enzymes .
Lipophilicity and Solubility :
- Methyl groups (CID 4109111) increase lipophilicity, favoring membrane permeability, while methoxy groups balance hydrophilicity .
- The trichloroethyl moiety universally contributes to high electrophilicity, a trait shared with herbicides like alachlor .
Synthetic Routes :
Implications of Structural Variations
- The target compound’s ortho-methoxy group may confer selectivity toward specific enzymes or receptors.
- Toxicity and Safety : Safety data for analogs () highlight precautions for handling chloroacetamides, including skin/eye irritation risks and thermal instability .
Biological Activity
2-Phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide is a synthetic organic compound with potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a methoxyanilino group. Its molecular formula is , and it has a complex structure that influences its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
One study focused on the effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| MDA-MB-231 | 12.3 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. This interaction can alter enzyme activities or receptor functions, leading to various biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways related to growth and apoptosis.
Synthesis and Research Applications
The synthesis typically involves the reaction of 2-methoxyaniline with 2,2,2-trichloroethyl chloroacetate in the presence of a base like sodium hydroxide. This method allows for the production of high-purity compounds suitable for biological testing.
Research Applications
- Chemistry : Used as a reagent in organic synthesis.
- Biology : Investigated for potential therapeutic applications.
- Medicine : Explored for drug development targeting microbial infections and cancer.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methoxyaniline, K₂CO₃ | CH₂Cl₂ | 24 | 65–75 |
| 2 | Trichloroethylation, RT | CH₃CN | 12 | 70–80 |
Basic Question: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the trichloroethyl and methoxyanilino groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks, critical for stability studies .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?
Answer: Contradictions often arise from:
- Purity variability : Impurities like unreacted trichloroethyl intermediates may skew results. Use HPLC with UV/Vis detection (≥95% purity threshold) .
- Assay specificity : Orthogonal assays (e.g., MIC for antimicrobials vs. MTT for cytotoxicity) clarify target specificity .
- Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
Advanced Question: What mechanistic insights exist for its biological activity, and how can structure-activity relationships (SAR) guide optimization?
Answer:
- Molecular docking : The trichloroethyl group shows hydrophobic interactions with kinase ATP-binding pockets, while the methoxyanilino moiety participates in π-π stacking .
- SAR Trends :
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability .
- Steric hindrance : Bulky substituents reduce off-target binding but may lower solubility .
Q. Table 2: Biological Activity of Derivatives
| Derivative | IC₅₀ (μM, Anticancer) | MIC (μg/mL, Antimicrobial) |
|---|---|---|
| Parent | 12.3 | 25 |
| -CF₃ Analog | 8.9 | 18 |
Advanced Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH Sensitivity : Hydrolysis of the amide bond occurs at extremes (pH < 2 or > 10). Use buffered solutions (pH 6–8) for long-term storage .
- Thermal Stability : Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 30 days. Store at –20°C for prolonged stability .
- Light sensitivity : UV/Vis spectroscopy reveals photodegradation products; use amber vials for storage .
Advanced Question: What computational modeling approaches are validated for predicting its reactivity and interactions?
Answer:
- Density Functional Theory (DFT) : Models electronic structure to predict sites for electrophilic attack (e.g., trichloroethyl group) .
- Molecular Dynamics (MD) : Simulates lipid bilayer penetration for bioavailability studies .
- ADMET Prediction : Tools like SwissADME estimate logP (2.8) and BBB permeability, guiding lead optimization .
Advanced Question: How can researchers validate the compound’s selectivity in enzyme inhibition assays?
Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for target enzymes .
- CRISPR-Cas9 Knockout Models : Confirm on-target effects in cell lines lacking the putative target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
